molecular formula C5H11NO B14655417 3,3-Diethyloxaziridine CAS No. 50673-00-2

3,3-Diethyloxaziridine

Cat. No.: B14655417
CAS No.: 50673-00-2
M. Wt: 101.15 g/mol
InChI Key: SFWLZJZMXZROEZ-UHFFFAOYSA-N
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Description

3,3-Diethyloxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon atoms. This compound is part of the oxaziridine family, known for their strained ring structures and unique reactivity. Oxaziridines are versatile oxidants and have been widely studied for their applications in organic synthesis, particularly in oxidation and amination reactions .

Preparation Methods

The synthesis of 3,3-Diethyloxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. One common method is the oxidation of an imine precursor using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the oxaziridine ring.

Industrial production methods for oxaziridines, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3,3-Diethyloxaziridine undergoes a variety of chemical reactions, primarily due to its strained ring structure and the presence of both oxygen and nitrogen atoms. Some of the key reactions include:

Common reagents used in these reactions include m-CPBA for oxidation and various nucleophiles for amination reactions. The major products formed depend on the specific reaction conditions and substrates used.

Mechanism of Action

The mechanism of action of 3,3-Diethyloxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. This is facilitated by the strained three-membered ring structure, which makes the compound highly reactive. The oxygen transfer typically occurs through a concerted mechanism, where the oxygen atom is transferred to the substrate in a single step . The nitrogen transfer can involve the formation of an intermediate complex, followed by the transfer of the nitrogen atom to the substrate .

Comparison with Similar Compounds

3,3-Diethyloxaziridine is similar to other oxaziridines, such as 2,3,3-triethyloxaziridine and N-sulfonyloxaziridines. it is unique in its specific reactivity and the types of reactions it can undergo. For example, 2,3,3-triethyloxaziridine has been shown to undergo hydrolysis to form different products compared to this compound . N-sulfonyloxaziridines, on the other hand, are more commonly used for asymmetric oxidation reactions due to their ability to induce chirality in the products .

Properties

CAS No.

50673-00-2

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

3,3-diethyloxaziridine

InChI

InChI=1S/C5H11NO/c1-3-5(4-2)6-7-5/h6H,3-4H2,1-2H3

InChI Key

SFWLZJZMXZROEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(NO1)CC

Origin of Product

United States

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